molecular formula C22H22Br2P+ B15078873 [(2E)-4-bromo-2-butenyl](triphenyl)phosphonium bromide

[(2E)-4-bromo-2-butenyl](triphenyl)phosphonium bromide

Cat. No.: B15078873
M. Wt: 477.2 g/mol
InChI Key: XJFIFZYWUOWAPZ-ASTDGNLGSA-N
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Description

(2E)-4-bromo-2-butenylphosphonium bromide is an organophosphorus compound with the molecular formula C22H21Br2P. This compound is known for its role in organic synthesis, particularly in the Wittig reaction, where it is used to form carbon-carbon double bonds. The compound is characterized by the presence of a phosphonium group attached to a bromo-substituted butenyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-bromo-2-butenylphosphonium bromide typically involves the reaction of triphenylphosphine with 4-bromo-2-butenyl bromide. The reaction is carried out in an inert atmosphere, often using solvents such as methylene chloride or acetonitrile. The reaction mixture is refluxed to ensure complete conversion, and the product is isolated by precipitation with diethyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency. The final product is purified through crystallization and filtration processes.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-bromo-2-butenylphosphonium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2E)-4-bromo-2-butenylphosphonium bromide has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for (2E)-4-bromo-2-butenylphosphonium bromide involves the formation of ylides. These ylides react with carbonyl compounds to form oxaphosphetane intermediates, which decompose to yield alkenes and triphenylphosphine oxide. This reaction is highly stereoselective and is a key step in the Wittig reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-4-bromo-2-butenylphosphonium bromide is unique due to its ability to form stable ylides and its high reactivity in Wittig reactions. Its bromo-butenyl group provides additional reactivity compared to other phosphonium salts, making it a versatile reagent in organic synthesis.

Properties

Molecular Formula

C22H22Br2P+

Molecular Weight

477.2 g/mol

IUPAC Name

[(E)-4-bromobut-2-enyl]-triphenylphosphanium;hydrobromide

InChI

InChI=1S/C22H21BrP.BrH/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-17H,18-19H2;1H/q+1;/b11-10+;

InChI Key

XJFIFZYWUOWAPZ-ASTDGNLGSA-N

Isomeric SMILES

C1=CC=C(C=C1)[P+](C/C=C/CBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Canonical SMILES

C1=CC=C(C=C1)[P+](CC=CCBr)(C2=CC=CC=C2)C3=CC=CC=C3.Br

Origin of Product

United States

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